1-Hexadecyl 2,3,4-tris(1,2,2,6,6-pentamethyl-4-piperidyl) butane-1,2,3,4-tetracarboxylate
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Overview
Description
1-Hexadecyl 2,3,4-tris(1,2,2,6,6-pentamethyl-4-piperidyl) butane-1,2,3,4-tetracarboxylate is a complex organic compound with the molecular formula C54H99N3O8 and a molecular weight of 918.379 g/mol . This compound is characterized by its intricate structure, which includes multiple piperidyl groups and a long hexadecyl chain. It is known for its high boiling point of 799.4°C and density of 1.04 g/cm³ .
Preparation Methods
The synthesis of 1-Hexadecyl 2,3,4-tris(1,2,2,6,6-pentamethyl-4-piperidyl) butane-1,2,3,4-tetracarboxylate typically involves the following steps :
Starting Materials: The synthesis begins with 1,2,3,4-butanetetracarboxylic acid and 1,2,2,6,6-pentamethyl-4-piperidylamine.
Reaction Conditions: These starting materials are reacted in an appropriate solvent under controlled conditions.
Purification: The reaction product is purified through solvent evaporation and crystallization to obtain the final compound.
Industrial production methods may involve continuous-flow synthesis techniques to enhance efficiency and yield .
Chemical Reactions Analysis
1-Hexadecyl 2,3,4-tris(1,2,2,6,6-pentamethyl-4-piperidyl) butane-1,2,3,4-tetracarboxylate undergoes various chemical reactions :
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: The compound can undergo substitution reactions, particularly at the piperidyl groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: It is used as a reagent in organic synthesis and as a stabilizer in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug delivery systems.
Industry: It is used in the production of polymers and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of 1-Hexadecyl 2,3,4-tris(1,2,2,6,6-pentamethyl-4-piperidyl) butane-1,2,3,4-tetracarboxylate involves its interaction with specific molecular targets. The piperidyl groups play a crucial role in its activity, potentially interacting with enzymes and receptors. The compound’s long hexadecyl chain may facilitate its incorporation into lipid membranes, affecting membrane fluidity and function.
Comparison with Similar Compounds
1-Hexadecyl 2,3,4-tris(1,2,2,6,6-pentamethyl-4-piperidyl) butane-1,2,3,4-tetracarboxylate can be compared with similar compounds such as :
Tetrakis(1,2,2,6,6-pentamethylpiperidin-4-yl) butane-1,2,3,4-tetracarboxylate: This compound has a similar structure but lacks the hexadecyl chain.
1-Hexadecyl 2,3,4-tris(2,2,6,6-tetramethyl-4-piperidyl) butane-1,2,3,4-tetracarboxylate: This compound has tetramethyl instead of pentamethyl piperidyl groups.
Properties
CAS No. |
84696-73-1 |
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Molecular Formula |
C54H99N3O8 |
Molecular Weight |
918.4 g/mol |
IUPAC Name |
5-hexadecoxy-5-oxo-1,2,3-tris(1,2,2,6,6-pentamethylpiperidin-4-yl)pentane-1,2,3-tricarboxylic acid |
InChI |
InChI=1S/C54H99N3O8/c1-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31-65-42(58)38-53(45(61)62,40-34-49(6,7)56(15)50(8,9)35-40)54(46(63)64,41-36-51(10,11)57(16)52(12,13)37-41)43(44(59)60)39-32-47(2,3)55(14)48(4,5)33-39/h39-41,43H,17-38H2,1-16H3,(H,59,60)(H,61,62)(H,63,64) |
InChI Key |
HLNSNSZMBQAMOQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCOC(=O)CC(C1CC(N(C(C1)(C)C)C)(C)C)(C(=O)O)C(C2CC(N(C(C2)(C)C)C)(C)C)(C(C3CC(N(C(C3)(C)C)C)(C)C)C(=O)O)C(=O)O |
Origin of Product |
United States |
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